lanatoside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

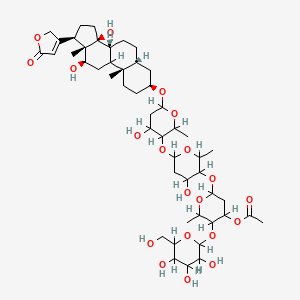

Lanatoside C, también conocido como isolanid, es un glucósido cardíaco derivado de la planta Digitalis lanata. Se utiliza principalmente en el tratamiento de la insuficiencia cardíaca congestiva y la arritmia cardíaca. El this compound se puede administrar por vía oral o intravenosa y está disponible en forma genérica y de marca .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Lanatoside C se extrae típicamente de las hojas de Digitalis lanata. El proceso de extracción implica varios pasos, incluyendo maceración, filtración y purificación. El compuesto también se puede sintetizar a través de una serie de reacciones químicas que implican la glicosilación de la digoxigenina con azúcares específicos .

Métodos de Producción Industrial

En entornos industriales, el this compound se produce a través de la extracción a gran escala de Digitalis lanata. El proceso implica el uso de disolventes orgánicos y técnicas cromatográficas para aislar y purificar el compuesto. También se han desarrollado métodos avanzados, como la entrega de aglicona mediada por boro, para la preparación eficiente de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Lanatoside C experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, incluyendo temperaturas y niveles de pH específicos .

Productos Principales Formados

Los productos principales formados a partir de las reacciones del this compound incluyen varios derivados glicosilados y agliconas. Estos productos a menudo se estudian por sus actividades biológicas mejoradas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Mechanism of Action

Lanatoside C has demonstrated significant anti-cancer activity across multiple cancer types, including breast, lung, gastric, and cholangiocarcinoma. Research indicates that it induces apoptosis and inhibits cell proliferation through several mechanisms:

- Cell Cycle Arrest : Studies show that this compound causes G2/M phase arrest in cancer cells by inhibiting key signaling pathways such as MAPK and Wnt/β-catenin . For example, in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in increased cell population in the G2/M phase from 24.7% to 31.29% and from 24.72% to 37.15%, respectively .

- Induction of Apoptosis : The compound promotes apoptosis via the activation of caspases and mitochondrial membrane potential loss. It has been shown to upregulate cleaved caspase-9 and PARP while downregulating anti-apoptotic proteins like Bcl-xl .

- Targeting c-Myc : In gastric cancer cells, this compound inhibits c-Myc expression through the proteasome-ubiquitin pathway, which is critical for tumor growth . This suggests that c-Myc is a significant therapeutic target for this compound.

Research Findings

Recent studies have highlighted the effectiveness of this compound against various cancer cell lines:

| Cancer Type | Cell Lines | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 1.2 | G2/M Phase Arrest, Apoptosis |

| Lung Cancer | A549 | 0.16 | G2/M Phase Arrest, Apoptosis |

| Gastric Cancer | MKN-45, SGC-7901 | Varies | c-Myc Degradation, ROS Induction |

| Cholangiocarcinoma | HuCCT-1, TFK-1 | Not specified | Inhibition of Proliferation and Induction of Apoptosis |

Cardiovascular Applications

This compound is primarily known for its role as a cardiac glycoside used in treating heart conditions such as heart failure and arrhythmias. It functions by inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium levels which enhance cardiac contractility.

Potential Risks

While beneficial for heart function, studies suggest that this compound may also contribute to adverse effects such as atherosclerosis progression due to its influence on lipid metabolism . In mouse models, it was found to promote foam cell formation by enhancing the uptake of oxidized low-density lipoprotein (oxLDL), mediated through pathways involving PPARβ/δ .

Other Therapeutic Applications

Recent findings indicate potential applications of this compound beyond oncology and cardiology:

- Pulmonary Fibrosis : Research demonstrated that this compound protects against bleomycin-induced pulmonary fibrosis in mouse models by reducing pathological changes associated with the disease .

- Atherosclerosis : The compound's role in exacerbating atherosclerosis highlights the need for careful monitoring when used in patients with existing cardiovascular conditions .

Mecanismo De Acción

El Lanatoside C ejerce sus efectos inhibiendo la bomba de adenosina trifosfatasa de sodio-potasio, que regula el flujo de iones de sodio, potasio y calcio durante la contracción muscular en el corazón. Esta inhibición conduce a un aumento de los niveles intracelulares de calcio, mejorando la contractilidad cardíaca . Además, se ha encontrado que el this compound induce la apoptosis en células cancerosas al bloquear vías de señalización clave como MAPK, Wnt y PI3K/AKT/mTOR .

Comparación Con Compuestos Similares

El Lanatoside C es parte de la familia de glucósidos cardíacos, que incluye otros compuestos como la digoxina y la digitoxina. En comparación con estos compuestos, el this compound tiene un patrón de glicosilación único que contribuye a sus propiedades farmacológicas distintas . Los compuestos similares incluyen:

Digoxina: Otro glucósido cardíaco utilizado para tratar afecciones cardíacas.

Digitoxina: Conocido por su mayor vida media y usos terapéuticos similares.

Ouabain: Un glucósido cardíaco con efectos potentes sobre la bomba de adenosina trifosfatasa de sodio-potasio.

El this compound se destaca por su glicosilación específica y las actividades biológicas resultantes, lo que lo convierte en un compuesto valioso en entornos clínicos y de investigación.

Propiedades

Número CAS |

17575-22-3 |

|---|---|

Fórmula molecular |

C49H76O20 |

Peso molecular |

985.1 g/mol |

Nombre IUPAC |

[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |

Clave InChI |

JAYAGJDXJIDEKI-RPGAFPMPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES isomérico |

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

17575-22-3 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |

Origen del producto |

United States |

Q1: What is the primary target of lanatoside C?

A1: this compound primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []

Q2: How does this compound affect cancer cells?

A2: Research indicates that this compound exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: this compound treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, this compound can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: this compound can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: this compound has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []

Q3: Does this compound enhance the effects of other anticancer therapies?

A3: Yes, studies suggest that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where this compound treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, this compound has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []

Q4: Does this compound affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?

A4: Research has shown that this compound can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, this compound protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for this compound in treating pulmonary fibrosis. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily obtained from publicly available chemical databases.

Q6: How stable is this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A7: One study investigated the bioavailability of this compound from tablets, dragees, and solutions, revealing that absorption of this compound is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.

Q7: What is the safety profile of this compound?

A8: this compound is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.

Q8: Are there any known resistance mechanisms to this compound?

A9: While the provided abstracts do not detail specific resistance mechanisms to this compound, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.

Q9: What in vivo models have been used to study the effects of this compound?

A10: Several animal models have been employed to investigate the effects of this compound, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of this compound, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of this compound against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of this compound to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining this compound with TRAIL gene therapy for treating invasive brain tumors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.